molecular formula C10H9NO2S B12440331 Amino-benzo[B]thiophen-3-YL-acetic acid CAS No. 95834-55-2

Amino-benzo[B]thiophen-3-YL-acetic acid

Cat. No.: B12440331
CAS No.: 95834-55-2
M. Wt: 207.25 g/mol
InChI Key: HRMLMRIORGNUSV-UHFFFAOYSA-N
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Description

Amino-benzo[B]thiophen-3-YL-acetic acid is a compound that belongs to the class of benzothiophene derivatives. Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, material science, and industrial chemistry .

Chemical Reactions Analysis

Types of Reactions

Amino-benzo[B]thiophen-3-YL-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into thiols or other reduced forms.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols .

Scientific Research Applications

Amino-benzo[B]thiophen-3-YL-acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Amino-benzo[B]thiophen-3-YL-acetic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Amino-benzo[B]thiophen-3-YL-acetic acid can be compared with other benzothiophene derivatives, such as:

These compounds share similar structural features but differ in their specific functional groups and biological activities, highlighting the uniqueness of this compound in terms of its specific applications and effects .

Properties

CAS No.

95834-55-2

Molecular Formula

C10H9NO2S

Molecular Weight

207.25 g/mol

IUPAC Name

2-amino-2-(1-benzothiophen-3-yl)acetic acid

InChI

InChI=1S/C10H9NO2S/c11-9(10(12)13)7-5-14-8-4-2-1-3-6(7)8/h1-5,9H,11H2,(H,12,13)

InChI Key

HRMLMRIORGNUSV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(C(=O)O)N

Origin of Product

United States

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